AK-1

SIRT2 enzymatic assay IC50

SIRT2-targeted studies demand inhibitors with verified selectivity and in vivo validation. AK-1 (CAS 330461-64-8) is a cell-permeable benzylsulfonamide with an enzymatic IC50 of 12.5 μM against SIRT2 and demonstrated selectivity over SIRT1/SIRT3 (IC50 >40-50 μM). Key outcomes: • Neuroprotection in Huntington's Drosophila model (rhabdomeres 5.2→5.6 at 10 μM); • Snail degradation & p21-mediated G1 arrest in HCT116/HT-29 colon cancer cells; • HIF-1α destabilization under hypoxia in A549, HeLa, HEK293 cells. Supplied as ≥98% purity solid with ambient shipping; global stock ensures rapid procurement.

Molecular Formula C19H21N3O5S
Molecular Weight 403.5 g/mol
Cat. No. B1665196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAK-1
SynonymsDA-42784;  KB-120200;  Y1899;  J-018989;  DA42784;  KB120200;  J018989;  DA 42784;  KB 120200;  J 018989
Molecular FormulaC19H21N3O5S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23)
InChIKeyHAYBKCHPEBZNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AK-1 Core Properties


AK-1 is a cell-permeable benzylsulfonamide small molecule that functions as a selective inhibitor of sirtuin 2 (SIRT2) . Its primary mechanism of action involves targeting the SIRT2 nicotinamide binding site, thereby inhibiting NAD⁺-dependent deacetylase activity . The compound has a molecular weight of 403.45 g/mol (C₁₉H₂₁N₃O₅S) and is soluble in DMSO . AK-1 exhibits an IC₅₀ of 12.5 μM against SIRT2 in enzymatic assays and demonstrates selectivity over SIRT1 and SIRT3 (IC₅₀ >40-50 μM) .

AK-1 Generic Substitution Challenges


SIRT2 inhibitors exhibit marked divergence in potency, isoform selectivity, and functional outcomes despite sharing a common target [1]. Direct substitution of AK-1 with alternative SIRT2 inhibitors (e.g., AGK2, SirReal2, AK-7, or Cambinol) may lead to substantially different experimental results due to variations in IC₅₀ values spanning three orders of magnitude and differential selectivity profiles across the sirtuin family [2]. Furthermore, AK-1 has been validated in specific disease-relevant assays (e.g., neuroprotection in Huntington's disease models, Snail degradation in colon cancer cells) where comparator performance is either uncharacterized or quantitatively distinct [3]. The following evidence guide provides the quantitative basis for informed selection.

AK-1 Differentiation Evidence


SIRT2 Inhibition Potency

AK-1 exhibits a SIRT2 IC₅₀ of 12.5 μM, positioning it as a moderately potent SIRT2 inhibitor . In direct comparison, AGK2 is approximately 3.6-fold more potent (IC₅₀ = 3.5 μM), while SirReal2 demonstrates ~89-fold greater potency (IC₅₀ = 140 nM) [1]. AK-7, a structurally related analogue, shows slightly lower potency (IC₅₀ = 15.5 μM), representing a 1.2-fold difference .

SIRT2 enzymatic assay IC50

SIRT2 Isoform Selectivity

AK-1 demonstrates >3.2-fold selectivity for SIRT2 over SIRT1 and SIRT3, with IC₅₀ values >40-50 μM for the off-target isoforms . This selectivity profile is comparable to AGK2, which shows >11.4-fold selectivity (SIRT1 IC₅₀ = 40 μM; SIRT3 IC₅₀ = 91 μM) [1]. In contrast, Cambinol and Sirtinol exhibit minimal to no selectivity, with Cambinol inhibiting SIRT1 and SIRT2 equipotently (IC₅₀ = 56 μM and 59 μM, respectively) [2].

SIRT1 SIRT3 selectivity

Snail Degradation in Colon Cancer

In HCT116 human colon carcinoma cells, treatment with AK-1 (specific concentration range not explicitly defined in the provided abstract but implied to be in the low micromolar range based on SIRT2 inhibition data) induced proteasomal degradation of the Snail transcription factor via inactivation of the NF-κB/CSN2 pathway, leading to upregulation of p21, G1 arrest, and reduced proliferation [1]. This functional outcome has been specifically validated for AK-1 in HCT116 and HT-29 cells, whereas comparable data for AGK2 or SirReal2 in this exact Snail-p21 axis are not established, limiting direct substitution [2].

colon cancer Snail p21 G1 arrest

Huntington's Disease Neuroprotection in Drosophila

Dietary administration of AK-1 at 10 μM significantly rescued neuronal dysfunction in a Drosophila model of Huntington's disease, improving the number of rhabdomeres from 5.2 to 5.6 [1]. This quantitative improvement (7.7% increase) has been documented for AK-1 in this specific in vivo model [2]. Comparative data for AGK2 in this exact rhabdomere rescue assay are not available in the provided literature, preventing direct quantitative comparison; however, the functional validation of AK-1 in this neuroprotective context is established [3].

Huntington's disease neuroprotection Drosophila rhabdomeres

α-Synuclein Toxicity Rescue

Both AK-1 and AGK2 reduced α-synuclein cytotoxicity in a transfected human neuronal cell line, with the protective effect correlating with the formation of enlarged inclusions [1]. In primary midbrain cultures, treatment with AK-1, AGK2, or B2 resulted in increased tyrosine-hydroxylase-positive neurons, indicating dopaminergic neuron rescue [2]. In a Drosophila PD model, both compounds exhibited dose-dependent rescue of dorsomedial neurons [3]. While both compounds are functionally active in these PD models, AGK2 is described as a "more potent" SIRT2 inhibitor than AK-1 in the original study [4].

Parkinson's disease α-synuclein neuroprotection inclusions

AK-1 Recommended Applications


Colorectal Cancer: Snail-Mediated Cell Cycle Arrest

Based on validated functional data, AK-1 is suitable for studies investigating the Snail-p21 axis in colorectal cancer [1]. Treatment of HCT116 or HT-29 cells with AK-1 induces proteasomal Snail degradation via NF-κB/CSN2 pathway inactivation, leading to p21 upregulation and G1 arrest [2]. This scenario is specifically supported by published work using AK-1, and substitution with alternative SIRT2 inhibitors would require re-validation of this exact mechanism [3].

Huntington's Disease Drosophila Model

AK-1 has demonstrated quantifiable neuroprotection in a Drosophila Huntington's disease model, improving rhabdomeres from 5.2 to 5.6 at 10 μM dietary administration [1]. This in vivo validation makes AK-1 a relevant tool compound for HD studies focused on neuronal dysfunction rescue [2].

Parkinson's Disease α-Synuclein Toxicity

AK-1 rescues α-synuclein-mediated cytotoxicity in neuronal cell models and protects dopaminergic neurons in primary midbrain cultures [1]. Its lower enzymatic potency relative to AGK2 (12.5 μM vs. 3.5 μM) provides a useful comparator for dose-response studies or for investigating SIRT2 inhibition thresholds required for neuroprotection [2].

Hypoxia-Induced HIF-1α Degradation

AK-1 specifically destabilizes HIF-1α under hypoxic conditions by increasing VHL-dependent ubiquitination and proteasomal degradation, thereby reducing HIF-1α transcriptional activity and BNIP3 expression [1]. This functional mechanism has been characterized for AK-1 in multiple cell lines (A549, HeLa, HEK293, HEK293T), providing a validated tool for hypoxia research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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